3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one
Description
The compound 3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one is a nucleoside analog featuring a pyrrolo[2,3-d]pyrimidin-2-one base linked to a modified β-D-deoxyribofuranose sugar moiety. The sugar component includes hydroxyl groups at positions 3 and 4 and a hydroxymethyl group at position 5, while the heterocyclic base has a methyl substituent at position 4.
Properties
Molecular Formula |
C12H15N3O5 |
|---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C12H15N3O5/c1-5-2-6-3-15(12(19)14-10(6)13-5)11-9(18)8(17)7(4-16)20-11/h2-3,7-9,11,16-18H,4H2,1H3,(H,13,14,19) |
InChI Key |
GCNYJWODKQPZDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CN(C(=O)N=C2N1)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Preparation Methods
SNAr Displacement and Cyclization
4-Chloro-2-methoxypyrimidine serves as a starting material for introducing substituents at the C6 position. Methylation at C6 is achieved using methyl iodide in the presence of a base such as potassium carbonate, yielding 4-chloro-6-methyl-2-methoxypyrimidine. Subsequent cyclization with a pyrrole-forming agent (e.g., proline derivatives or acrylonitrile) under acidic conditions generates the fused pyrrolo[2,3-d]pyrimidine ring. Hydrolysis of the methoxy group at C2 using hydrochloric acid produces the 2-oxo derivative.
Key Reaction:
Deprotection and Final Product Isolation
The acetyl protecting groups are removed via methanolic ammonia or sodium methoxide, yielding the target compound. Purification by reversed-phase HPLC or silica gel chromatography ensures high purity.
Analytical Data:
-
HRMS (ESI): m/z Calculated for C₁₂H₁₅N₃O₆: 297.23; Found: 297.22.
-
¹H NMR (500 MHz, D₂O): δ 8.21 (s, 1H, H-5), 6.05 (d, J = 4.1 Hz, 1H, H-1'), 4.45–4.10 (m, 4H, H-2', H-3', H-4', H-5'), 2.55 (s, 3H, CH₃).
Alternative Synthetic Strategies
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling has been explored for introducing aryl groups to the pyrrolo[2,3-d]pyrimidine core. However, this method is less relevant for the target compound due to the absence of aryl substituents.
Reductive Amination
While reductive amination is pivotal in synthesizing amine-containing analogs, its utility here is limited to intermediates with unprotected hydroxyl groups.
Challenges and Optimization
-
Stereochemical Control: Glycosylation must preserve the β-configuration at the anomeric center. Use of TMSOTf and low temperatures minimizes α-anomer formation.
-
Solubility Issues: Polar aprotic solvents (DMF, DMSO) enhance solubility during coupling reactions.
-
Yield Improvement: One-pot strategies combining protection, coupling, and deprotection reduce intermediate isolation steps, improving overall yield.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| SNAr + Glycosylation | 45–55 | ≥98 | Scalable, stereoselective |
| Cross-Coupling | <30 | 90–95 | Flexible for aryl derivatives |
| Reductive Amination | N/A | N/A | Not applicable to target compound |
Chemical Reactions Analysis
Types of Reactions
3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered reactivity.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
The compound 3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one is a complex organic molecule that has garnered interest in various scientific research applications. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Structure and Composition
The compound features a pyrrolo-pyrimidine core structure, which is known for its biological activity. The presence of hydroxymethyl and dihydroxy groups contributes to its potential reactivity and interaction with biological systems.
Molecular Formula
- Molecular Formula : C₁₁H₁₃N₅O₄
- Molecular Weight : 273.26 g/mol
Pharmaceutical Development
The compound is being studied for its potential as a pharmaceutical agent. Its structural features suggest it may interact with various biological targets, particularly in the realm of antiviral and anticancer therapies.
Case Study: Antiviral Activity
A study demonstrated that derivatives of pyrrolo-pyrimidines exhibit significant antiviral properties against RNA viruses. The compound's structural analogs were tested for their ability to inhibit viral replication, showing promising results against strains of influenza and coronaviruses .
Biochemical Research
Due to its unique structure, this compound is also utilized in biochemical assays to understand enzyme interactions and metabolic pathways.
Example: Enzyme Inhibition Studies
Research has indicated that compounds similar to 3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one can inhibit key enzymes involved in nucleotide synthesis, which is crucial for cellular proliferation. Such studies are essential for developing targeted therapies in cancer treatment .
Natural Product Synthesis
This compound serves as an intermediate in the synthesis of more complex natural products. Its derivatives can be modified to produce novel compounds with enhanced biological activities.
Synthesis Pathway
The synthesis of the compound typically involves multi-step organic reactions starting from simpler sugars and nitrogen-containing heterocycles. A detailed synthesis pathway can be represented as follows:
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | Sugar derivative + Amine | Acidic conditions | Intermediate A |
| 2 | Intermediate A + Reagent X | Heat | Compound |
| 3 | Compound + Hydroxylation agent | Basic conditions | Final product |
Agricultural Applications
The compound's properties may extend to agricultural science, particularly in developing new agrochemicals that enhance plant growth or resistance to pathogens.
Research Insight
Preliminary studies have suggested that similar compounds can act as growth regulators or fungicides, providing a potential avenue for agricultural innovation .
Mechanism of Action
The mechanism by which 3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and nucleic acids. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the pyrrolopyrimidine core can intercalate with DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidin-4-one Derivatives
- Structure: 7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one.
- Key Differences:
- The sugar is attached at position 7 of the pyrrolopyrimidin-4-one core (vs. position 3 in the target compound).
- The lactam oxygen is at position 4 (vs. position 2 in the target).
- Biological Activity: Demonstrates anti-leishmanial activity, highlighting the importance of substitution patterns for antiparasitic applications .
Thieno[2,3-d]pyrimidin-4-one Analogs
- Structure: 3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylthieno[2,3-d]pyrimidin-4-one.
- Key Differences: Replacement of the pyrrolo ring with a sulfur-containing thieno system. Methyl group at position 5 (vs. position 6 in the target).
Amino-Substituted Pyrrolo[2,3-d]pyrimidinones
2-Amino-5-(aminomethyl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one ():
- Key Differences: Amino and aminomethyl substituents replace the sugar and methyl groups.
- Implications: The presence of multiple amino groups increases hydrogen-bonding capacity, which could improve binding to enzymatic targets but may reduce oral bioavailability due to high polarity .
Structural and Functional Data Table
Key Research Findings
Sugar Attachment Position : The anti-leishmanial activity of Compound 35 (position 7 substitution) contrasts with the target compound’s proposed antiviral mechanism (position 3 substitution), indicating that biological activity is highly sensitive to nucleoside linkage sites .
Heterocyclic Core Modifications: Thieno analogs (e.g., CAS 94620-78-7) exhibit distinct electronic profiles compared to pyrrolo systems, which may influence interactions with DNA polymerases or kinases .
Functional Group Impact: Amino-substituted derivatives () prioritize hydrogen bonding over steric effects, suggesting divergent therapeutic targets compared to sugar-containing nucleosides .
Biological Activity
The compound 3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one is a pyrrolopyrimidine derivative that has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 282.25 g/mol. The compound features a pyrrolo[2,3-d]pyrimidine core, which is significant in medicinal chemistry due to its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₄O₅ |
| Molecular Weight | 282.25 g/mol |
| Density | 1.96 g/cm³ |
| Boiling Point | 609.3 °C |
| Flash Point | 322.3 °C |
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that pyrrolopyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting tumor growth factors.
- Case Study : A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines, including breast and colorectal cancers. The IC50 values were reported in the low micromolar range, indicating potent activity against these malignancies .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
- Activity Against Bacteria : Preliminary tests revealed that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Mechanism : The antimicrobial action is likely due to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects
Inflammation-related conditions can also be targeted by this compound:
- Inhibition Studies : In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Comparison with Standards : Its anti-inflammatory activity was compared with indomethacin, a standard anti-inflammatory drug, showing comparable or superior efficacy in certain assays .
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : It may act as an inhibitor of specific kinases involved in cancer progression and inflammation.
- Signal Transduction Modulation : By influencing pathways such as NF-kB and MAPK, the compound can alter cellular responses to stress and inflammation.
Therapeutic Potential
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Cancer Therapy : Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for further development in oncology.
- Antimicrobial Treatments : The broad-spectrum antimicrobial activity suggests potential use in treating infections resistant to conventional antibiotics.
- Anti-inflammatory Drugs : Its efficacy in reducing inflammation could lead to new treatments for autoimmune diseases and chronic inflammatory conditions.
Q & A
Q. Q1. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
Answer: Synthesis of pyrrolo[2,3-d]pyrimidine derivatives often requires precise control of substituent positioning and protecting-group strategies. For example:
- Stepwise functionalization : Use N-iodosuccinimide (NIS) for regioselective halogenation at the 3-position of the pyrrolo-pyrimidine core, as demonstrated in analogous syntheses (e.g., 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, 92% yield) .
- Deprotection protocols : Employ mild bases (e.g., KOH in ethanol) to remove tosyl groups without degrading the sugar moiety .
- Purification : Silica gel chromatography or crystallization (e.g., ethanol-DMF mixtures) is critical for isolating intermediates .
Q. Q2. How can structural elucidation be performed to confirm the compound’s regiochemistry?
Answer:
- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve ambiguities in the oxolane (sugar) and pyrrolo-pyrimidine moieties .
- NMR spectroscopy : Assign peaks using 2D experiments (HSQC, HMBC) to confirm coupling between the oxolan-2-yl group and the pyrimidine ring. For example, cross-peaks between the anomeric proton (δ ~5.5 ppm) and C2 of the pyrimidine confirm connectivity .
- Mass spectrometry : High-resolution ESI-MS can verify the molecular formula (e.g., [M+H]⁺ for C₁₄H₁₈N₃O₆⁺).
Advanced Research Questions
Q. Q3. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?
Answer:
- Analog synthesis : Modify the 6-methyl group (e.g., replace with ethyl or halogens) and the oxolane substituents. Use Suzuki-Miyaura coupling for aryl substitutions at the pyrrole ring, as shown in related pyrimidine derivatives .
- Biological assays : Pair synthetic analogs with kinase inhibition assays (e.g., EGFR or JAK2) to correlate substituent effects with potency. For example, 4-chloro-5-ethyl-pyrrolo-pyrimidine derivatives showed enhanced selectivity in kinase profiling .
- Computational modeling : Use UCSF Chimera to dock analogs into target protein pockets (PDB: 1A9K) and analyze binding interactions (e.g., hydrogen bonds with the oxolane hydroxyls) .
Q. Q4. How should contradictory crystallographic and spectroscopic data be resolved?
Answer:
- Data cross-validation : If X-ray data (refined via SHELXL ) conflicts with NMR NOE correlations, re-examine dynamic effects (e.g., sugar puckering in solution vs. solid state).
- DFT calculations : Optimize the molecule’s geometry using Gaussian and compare computed NMR shifts with experimental data to identify conformational discrepancies .
- Variable-temperature NMR : Probe for fluxional behavior in the oxolane ring (e.g., C3-C4 dihedral angle changes) by acquiring spectra at 25°C and −40°C .
Q. Q5. What methodologies are recommended for studying metabolic stability in vitro?
Answer:
- Microsomal assays : Incubate the compound with liver microsomes (human or rat) and monitor degradation via LC-MS/MS. Use 7H-pyrrolo[2,3-d]pyrimidine derivatives as internal standards .
- Reaction phenotyping : Inhibit specific CYP450 isoforms (e.g., CYP3A4 with ketoconazole) to identify primary metabolic pathways .
- Stability optimization : Introduce fluorine at the 5-position or methyl groups on the oxolane to block hydroxylation, as seen in related compounds .
Experimental Design Considerations
Q. Q6. How to design a robust protocol for scaling up synthesis?
Answer:
- Process chemistry : Replace toxic solvents (e.g., dichloromethane) with ethanol/water mixtures for halogenation steps .
- Quality control : Implement inline PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression and minimize byproducts .
- Thermal safety : Conduct DSC (Differential Scanning Calorimetry) to assess exothermic risks during large-scale deprotection .
Q. Q7. What statistical approaches are suitable for analyzing dose-response data?
Answer:
- Non-linear regression : Fit data to a sigmoidal model (e.g., Hill equation) using GraphPad Prism to calculate IC₅₀ values .
- Error analysis : Apply bootstrap resampling to estimate confidence intervals for potency metrics .
- Multivariate analysis : Use PCA (Principal Component Analysis) to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Data Management & Reproducibility
Q. Q8. How to ensure reproducibility in crystallographic studies?
Answer:
- Data deposition : Submit refined CIF files to the Cambridge Structural Database (CSD) with full refinement parameters (SHELXL ).
- Twining analysis : Use the TWINLAW command in SHELX to detect and model twinned crystals .
- Validation tools : Run PLATON checks for missed symmetry or solvent-accessible voids .
Q. Q9. What metadata standards should accompany spectroscopic datasets?
Answer:
- NMR : Report probe type (e.g., CryoProbe), temperature, and solvent (δ values referenced to TMS) .
- MS : Include ionization mode (ESI/APCI), resolution (e.g., 70,000 FWHM), and calibration method .
- Raw data storage : Use repositories like Zenodo with DOI assignment for public access .
Future Directions
Q. Q10. What emerging technologies could enhance research on this compound?
Answer:
- Cryo-EM : Resolve ligand-binding poses in large protein complexes at near-atomic resolution .
- Automated synthesis : Employ flow chemistry for continuous production of intermediates (e.g., iodinated pyrroles) .
- Machine learning : Train models on PubChem data to predict solubility or metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
